![molecular formula C18H20N2O2 B3978789 N-[3-(acetylamino)phenyl]-3-phenylbutanamide](/img/structure/B3978789.png)
N-[3-(acetylamino)phenyl]-3-phenylbutanamide
Overview
Description
N-[3-(acetylamino)phenyl]-3-phenylbutanamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply, Noopept), is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing effects. It was first developed in Russia in the 1990s and has since been widely used in the field of neuroscience research.
Mechanism of Action
Noopept acts by modulating the activity of various neurotransmitters in the brain, including glutamate, acetylcholine, and dopamine. It also increases the production of nerve growth factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that Noopept can increase the density of glutamate receptors in the brain, leading to improved synaptic plasticity and enhanced learning and memory. It also has antioxidant properties, which protect against oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
Noopept has several advantages for lab experiments, including its high potency, low toxicity, and ease of administration. However, its effects can vary depending on the dosage and duration of treatment, and more research is needed to determine its long-term safety and efficacy.
Future Directions
There are several potential future directions for research on Noopept, including its use in combination with other nootropics or drugs to enhance its effects, as well as its potential therapeutic applications in other neurological disorders. Further studies are also needed to elucidate its mechanisms of action and optimize its dosing and administration.
Scientific Research Applications
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to improve memory and learning abilities, enhance cognitive function, and protect against neuronal damage.
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-7-4-3-5-8-15)11-18(22)20-17-10-6-9-16(12-17)19-14(2)21/h3-10,12-13H,11H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESQUATFRSZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC(=C1)NC(=O)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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